Cyclocarbamide A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

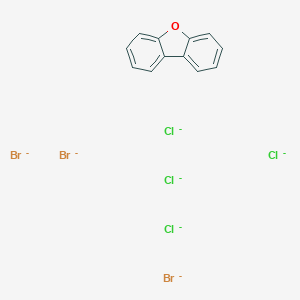

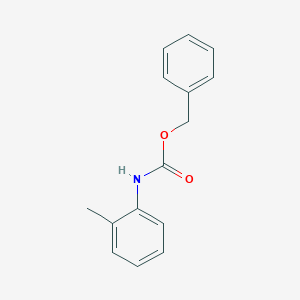

Cyclocarbamide A is a naturally occurring compound that has been found to possess various pharmacological properties. It is a cyclic urea derivative that has been isolated from the marine sponge, Clathria prolifera. Cyclocarbamide A has been shown to exhibit potent antiproliferative activity against various cancer cell lines.

Wissenschaftliche Forschungsanwendungen

1. Antitumor Activity and Bladder Toxicity

Cyclophosphamide (CP) is a widely prescribed alkylating agent with significant antitumor activity. However, its use is often limited due to the risk of hemorrhagic cystitis, particularly in children or patients receiving concurrent radiotherapy. Research has shown that disulfiram can prevent CP-induced bladder damage when administered shortly after CP treatment, highlighting a potential strategy to mitigate this side effect while maintaining CP's antitumor efficacy (Hacker et al., 1982).

2. Therapeutic Trials in Multiple Sclerosis

CP has been explored as a treatment for acute exacerbations of multiple sclerosis (MS), though a study using the 'sequential criterion' method found that CP did not significantly alter the course of acute MS exacerbations. This highlights the complexity of translating experimental therapies to clinical practice in autoimmune diseases (Drachman et al., 1975).

3. Immunomodulatory Properties

CP is not only an immunosuppressive agent but also has immunomodulatory properties. It shows selectivity for T cells, making it useful in tumor vaccination protocols and post-transplant allo-reactivity control. Notably, low-dose CP can selectively suppress regulatory T cells (Tregs), which may counteract immunosuppression in cancer, though it may also increase myeloid-derived suppressor cells. The combination of CP with other immunomodulatory agents could be promising for treating various advanced cancers (Ahlmann & Hempel, 2016).

4. Effects on Gut Microbiota

The impact of CP on gut microbiota has been studied, showing that CP treatment in a mouse model led to significant changes in the microbial ecology of the gut. This is relevant for understanding the broader systemic effects of CP and potential strategies to mitigate its adverse effects on gut health (Lu et al., 2016).

5. Genetic Influences on Pharmacokinetics and Clinical Outcomes

Genetic variations in enzymes like CYP2C19 and CYP2B6 significantly influence the bioactivation of CP, affecting its pharmacokinetics and clinical outcomes. This insight is crucial for personalized medicine approaches, potentially allowing more effective and safer use of CP in various clinical settings (Helsby et al., 2019).

6. Impact on Specific Immune Responses

CP's ability to modulate specific immune responses, such as shifting from a Th2 to a Th1 cytokine profile in a rat metastatic lymphoma model, has been demonstrated. This highlights its potential for targeted immunotherapeutic strategies in cancer treatment (Matar et al., 2001).

Eigenschaften

CAS-Nummer |

102719-89-1 |

|---|---|

Produktname |

Cyclocarbamide A |

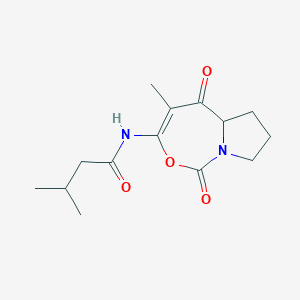

Molekularformel |

C14H20N2O4 |

Molekulargewicht |

280.32 g/mol |

IUPAC-Name |

3-methyl-N-(4-methyl-1,5-dioxo-5a,6,7,8-tetrahydropyrrolo[1,2-c][1,3]oxazepin-3-yl)butanamide |

InChI |

InChI=1S/C14H20N2O4/c1-8(2)7-11(17)15-13-9(3)12(18)10-5-4-6-16(10)14(19)20-13/h8,10H,4-7H2,1-3H3,(H,15,17) |

InChI-Schlüssel |

OOVIDZVWKLFZSZ-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=O)N2CCCC2C1=O)NC(=O)CC(C)C |

Kanonische SMILES |

CC1=C(OC(=O)N2CCCC2C1=O)NC(=O)CC(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrofuro[2,3-c]pyridin-3-ol](/img/structure/B11355.png)

![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)